Cohumulone

Descripción

Structure

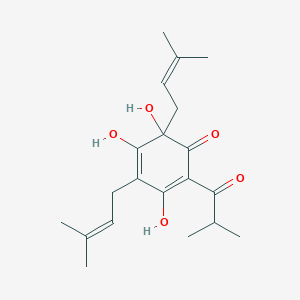

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of cohumulone

An In-depth Technical Guide to the Chemical Compound Cohumulone

This compound is a significant alpha-acid found in the resin of hop cones (Humulus lupulus) and is a key contributor to the bitterness of beer.[1][2] It is one of the three main alpha-acid analogs, alongside humulone (B191422) and adhumulone.[2][3] The concentration of this compound in different hop varieties typically ranges from 20% to 50% of the total alpha-acid content.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is classified as a prenylated acylphloroglucinol derivative.[5] Its chemical structure features a cyclohexadienone core with hydroxyl, isobutyryl (2-methylpropanoyl), and two isoprenyl (3-methylbut-2-enyl) side chains.[5][6]

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₅ | [6] |

| Molecular Weight | 348.4 g/mol | [5][6] |

| IUPAC Name | 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | [6] |

| CAS Number | 511-25-1 | [1][6] |

| InChI | InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | [6] |

| InChIKey | NATDBUGMTLKKCF-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and quantification of this compound.

NMR Spectroscopy Complete assignment of all ¹H and ¹³C-NMR signals for this compound has been achieved.[8]

Table 2: NMR Data for this compound Note: Specific chemical shift data is not readily available in the provided search results, but the use of 1D and 2D NMR techniques for its characterization is well-documented.[8][9]

Mass Spectrometry Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | m/z | Reference |

| ESI- | [M-H]⁻ | 347 | [7][10] |

Biosynthesis of this compound

The biosynthesis of this compound in Humulus lupulus begins with an isovaleryl-CoA unit and three malonyl-CoA units, which are catalyzed by phlorovalerophenone synthase. This process yields 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. The subsequent prenylation of this benzenoid with dimethylallyl pyrophosphate, derived from the deoxyxylulose pathway, results in the formation of humulone and its analogs, including this compound.[11]

Caption: Simplified biosynthesis pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation of individual alpha-acids like this compound for research and as analytical standards is a multi-step process.[3]

Extraction from Hop Material

-

Supercritical CO₂ Extraction : This is a common industrial method for extracting alpha-acids from hops.[12]

-

Solvent Extraction : An alternative method involves using organic solvents. A detailed protocol is as follows:

-

Hop cones are dried and ground into a fine powder.

-

The powder is extracted with a suitable solvent, such as dichloromethane (B109758) (DCM).

-

The resulting crude extract contains a mixture of alpha-acids, beta-acids, and other hop metabolites.[13]

-

Purification of this compound

Purification of individual alpha-acids from the crude extract can be achieved using various chromatographic techniques.

-

Flash Chromatography : This technique can be used for the initial separation of alpha- and beta-acids.[3]

-

Centrifugal Partition Chromatography (CPC) : CPC has been successfully used for the preparative separation of this compound, humulone, and adhumulone from crude hop extracts.[13][14] A suitable two-phase solvent system, such as toluene (B28343) and an aqueous buffer (e.g., 0.1 M triethanolamine·HCl at pH 8.4), can be employed.[14]

-

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving high purity (>95%), preparative reverse-phase HPLC is often the final step.[13][15]

Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC) : HPLC with a Diode Array Detector (DAD) is the standard method for quantifying the purity of the isolated this compound.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and LC-MS/MS are powerful tools for both the identification and quantification of this compound in complex mixtures like beer.[10][13][16] These methods offer high sensitivity and selectivity.[13]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the chemical structure of the purified this compound.[3][8]

Caption: General workflow for the isolation and analysis of this compound.

References

- 1. CAS 511-25-1: this compound | CymitQuimica [cymitquimica.com]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]

- 4. beersmith.com [beersmith.com]

- 5. Buy Humulone | 26472-41-3 | >98% by HPLC [smolecule.com]

- 6. This compound | C20H28O5 | CID 196915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Humulone - Wikipedia [en.wikipedia.org]

- 12. commons.emich.edu [commons.emich.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Hopomics: Humulus lupulus Brewing Cultivars Classification Based on LC-MS Profiling and Nested Feature Selection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cohumulone Biosynthesis Pathway in Humulus lupulus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cohumulone, a key alpha-acid analogue found in the lupulin glands of the female hop plant (Humulus lupulus), plays a significant role in the brewing industry and is of increasing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to modulate hop bitter acid profiles and for the potential synthesis of related compounds with therapeutic value. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The characteristic bitterness of beer is primarily derived from a group of compounds known as alpha-acids, which are produced and stored in the lupulin glands of hop cones. This compound is one of the three major analogues of alpha-acids, alongside humulone (B191422) and adhumulone. The relative proportion of these analogues varies between different hop cultivars and influences the quality of bitterness in beer[1]. Beyond its role in brewing, this compound and other bitter acids are being investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The biosynthesis of this compound is a specialized metabolic pathway that occurs within the glandular trichomes of the hop plant. It involves the convergence of fatty acid metabolism and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis. This guide will dissect the core pathway leading to this compound, focusing on the key enzymatic transformations and the molecules that fuel this intricate process.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages:

-

Formation of the Acyl-CoA Precursor: The pathway initiates with the formation of isobutyryl-CoA, the specific acyl-CoA that provides the side chain characteristic of this compound.

-

Assembly of the Phlorisobutyrophenone (B1231217) Core: Isobutyryl-CoA serves as a starter molecule for a type III polyketide synthase, which catalyzes the formation of the aromatic core structure.

-

Prenylation and Subsequent Modification: The aromatic core is then decorated with prenyl groups derived from the MEP pathway, leading to the final this compound molecule.

Precursor Supply

The biosynthesis of this compound relies on the availability of three key precursors:

-

Isobutyryl-CoA: This branched-chain acyl-CoA is derived from the catabolism of the amino acid valine. The formation of isobutyryl-CoA is a critical determinant for the production of this compound versus other alpha-acid analogues.

-

Malonyl-CoA: This is the primary building block for the polyketide backbone of the aromatic ring. It is a central metabolite in fatty acid synthesis and is readily available in the cytosol.

-

Dimethylallyl Diphosphate (DMAPP): This five-carbon isoprenoid precursor is synthesized in the plastids via the MEP pathway. DMAPP provides the prenyl groups that are attached to the aromatic core.

Enzymatic Steps

The core enzymatic reactions in the this compound biosynthesis pathway are catalyzed by two main classes of enzymes: a polyketide synthase and prenyltransferases.

Step 1: Phlorisobutyrophenone Synthesis

The first committed step in this compound biosynthesis is the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by valerophenone (B195941) synthase (VPS) , a type III polyketide synthase.[2][3][4][5] The product of this reaction is phlorisobutyrophenone (PIBP), the central aromatic intermediate.

Step 2: Prenylation of Phlorisobutyrophenone

Following its synthesis, PIBP is prenylated with a dimethylallyl group from DMAPP. This reaction is catalyzed by a membrane-bound aromatic prenyltransferase , specifically HlPT-1 (also referred to as HlPT1L).[6][7][8] This enzyme transfers a prenyl group to the aromatic ring of PIBP, forming deoxythis compound (B1263066).

Step 3: Aromatization to this compound

The final step is the oxidative cyclization of deoxythis compound to form this compound. This reaction is catalyzed by an as-yet uncharacterized enzyme, often referred to as humulone synthase , which is believed to be a cytochrome P450 monooxygenase.

Quantitative Data

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available data from the literature.

Table 1: Kinetic Parameters of Valerophenone Synthase (VPS)

| Substrate | Km (µM) | Vmax | Source |

| Isobutyryl-CoA | 10 | Not Reported | [9][10] |

| Malonyl-CoA | 33 | Not Reported | [9][10] |

Table 2: Concentrations of Bitter Acid Precursors and Products in Humulus lupulus Tissues

| Metabolite | Tissue | Concentration | Source |

| Isobutyryl-CoA | Lupulin Glands | Not Specifically Reported; Acyl-CoAs in 3-6 µM range | [3] |

| Malonyl-CoA | Lupulin Glands | Elevated levels compared to leaves and cones | [11] |

| This compound | Lupulin Glands | Varies by cultivar (e.g., 9.41% to 33.05% of fresh weight) | [12] |

| This compound | Hop Cones | Varies by cultivar (e.g., 2.46% to 8.55% of dry weight) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in hop extracts.

Materials:

-

Hop cones or lupulin glands

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid (85%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Mortar and pestle

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Grind 1 g of dried hop cones or 100 mg of lupulin glands to a fine powder using a mortar and pestle.

-

Extract the powder with 10 mL of methanol by vortexing for 1 minute and sonicating for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 270 nm.

-

Gradient:

-

0-15 min: 60-90% B

-

15-20 min: 90% B

-

20-21 min: 90-60% B

-

21-25 min: 60% B

-

-

-

Quantification:

-

Prepare a calibration curve using a series of this compound standards of known concentrations.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample based on the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative expression levels of genes involved in this compound biosynthesis.

Materials:

-

Hop tissues (e.g., lupulin glands, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse) for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Freeze hop tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 0.2 µM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 15s, 60°C for 30s, 72°C for 30s) for 40 cycles.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or GAPDH).

-

Heterologous Expression and Activity Assay of Prenyltransferases in Yeast

Objective: To express hop prenyltransferases in yeast and assay their activity with phlorisobutyrophenone.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, SG-Ura)

-

Phlorisobutyrophenone (substrate)

-

DMAPP (prenyl donor)

-

Yeast microsome isolation buffer

-

Dounce homogenizer

-

Ultracentrifuge

-

LC-MS system

Procedure:

-

Heterologous Expression:

-

Clone the coding sequence of the hop prenyltransferase (e.g., HlPT1L) into a yeast expression vector.

-

Transform the expression construct into S. cerevisiae.

-

Select for transformed yeast on synthetic defined (SD) medium lacking uracil.

-

Grow a starter culture in SD-Ura medium and then induce protein expression by transferring the cells to synthetic galactose (SG-Ura) medium.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water and resuspend in microsome isolation buffer.

-

Lyse the cells using a Dounce homogenizer or glass beads.

-

Centrifuge the lysate at 10,000 x g to pellet cell debris.

-

Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.

-

Resuspend the microsomal pellet in assay buffer.

-

-

Enzyme Activity Assay:

-

Set up the reaction mixture containing the isolated microsomes, phlorisobutyrophenone (e.g., 100 µM), and DMAPP (e.g., 100 µM) in the assay buffer.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Extract the products with ethyl acetate, evaporate the solvent, and resuspend the residue in methanol.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS to identify the formation of deoxythis compound.

-

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a typical experimental workflow.

Caption: The core biosynthetic pathway of this compound in Humulus lupulus.

References

- 1. Cytotoxic effect of commercial Humulus lupulus L. (hop) preparations – In comparison to its metabolomic fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Variability of Cohumulone in Hop Varieties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence and variability of cohumulone, a key alpha-acid component in hop (Humulus lupulus) varieties. Understanding the distribution and factors influencing this compound levels is critical for applications ranging from brewing science, where it impacts bitterness quality, to pharmaceutical research, where hop-derived compounds are investigated for their potential therapeutic properties. This document provides a comprehensive overview of this compound chemistry, its biosynthetic origins, quantitative data across a range of hop cultivars, and detailed experimental protocols for its analysis.

Introduction to this compound

Hops, the cone-like flowers of the hop plant, are a rich source of secondary metabolites, most notably the alpha-acids (humulones) and beta-acids (lupulones). These compounds are the primary contributors to the characteristic bitterness of beer and also possess antimicrobial and other bioactive properties. The alpha-acids are a group of structurally related analogues, with the three major forms being humulone (B191422), this compound, and adhumulone.[1]

This compound differs from humulone in the acyl side chain attached to the phloroglucinol (B13840) ring, possessing an isobutyryl group derived from the amino acid valine, whereas humulone has an isovaleryl group derived from leucine. This structural difference influences its chemical properties, including its potential contribution to a "harsher" bitterness in beer, although this is a subject of ongoing debate and research.[2] The relative proportion of this compound within the total alpha-acid fraction is a distinct characteristic of each hop variety and is subject to genetic and environmental influences.[1]

Natural Occurrence and Variability of this compound

The concentration of this compound in hops is highly variable and is primarily determined by the hop cultivar. Generally, this compound content is expressed as a percentage of the total alpha-acids. This value can range from as low as 15% in certain "noble" aroma hops to over 40% in some high-alpha bittering varieties. Environmental factors, such as climate and agricultural practices, as well as the timing of harvest, can also introduce year-to-year variability in this compound levels within the same cultivar.

Data Presentation: this compound Levels in Selected Hop Varieties

The following table summarizes the typical this compound content, expressed as a percentage of total alpha-acids, for a selection of commercially available hop varieties. This data has been compiled from various industry and academic sources.

| Hop Variety | Type | Typical this compound (% of α-acids) |

| Ahtanum™ | Aroma | 30 - 35% |

| Amarillo® | Aroma | 21 - 24% |

| Apollo™ | Super High Alpha | 24 - 28% |

| Bravo™ | High Alpha | 29 - 35% |

| Cascade | Aroma | 33 - 37% |

| Centennial | Dual-Purpose | 28 - 30% |

| Chelan™ | High Alpha | 33 - 37% |

| Chinook | Dual-Purpose | 29 - 35% |

| Citra® | Aroma | 22 - 24% |

| Cluster | Dual-Purpose | 42 - 50% |

| Columbus (CTZ) | High Alpha | 28 - 32% |

| Comet | Dual-Purpose | 38 - 45% |

| Crystal | Aroma | 20 - 26% |

| El Dorado® | Dual-Purpose | 28 - 33% |

| Fuggle | Aroma | 26 - 32% |

| Galena | High Alpha | 37 - 42% |

| Glacier | Aroma | 22 - 26% |

| Golding (U.S.) | Aroma | 20 - 25% |

| Hallertau Mittelfrüh | Aroma | 18 - 28% |

| Hersbrucker | Aroma | 18 - 25% |

| Horizon | High Alpha | 16 - 19% |

| Liberty | Aroma | 22 - 28% |

| Magnum | High Alpha | 25 - 31% |

| Millennium | High Alpha | 28 - 32% |

| Mosaic® | Aroma | 24 - 26% |

| Mt. Hood | Aroma | 20 - 28% |

| Mt. Rainier | Dual-Purpose | 21 - 24% |

| Newport | High Alpha | 33 - 38% |

| Northern Brewer | Dual-Purpose | 28 - 32% |

| Nugget | High Alpha | 22 - 30% |

| Palisade® | Aroma | 24 - 26% |

| Perle | Dual-Purpose | 28 - 33% |

| Saaz (U.S.) | Aroma | 23 - 28% |

| Santiam | Aroma | 21 - 23% |

| Simcoe® | Dual-Purpose | 15 - 20% |

| Sterling | Aroma | 22 - 28% |

| Strata® | Aroma | 21 - 22% |

| Summit™ | Super High Alpha | 26 - 33% |

| Super Galena | High Alpha | 37 - 42% |

| Tettnang | Aroma | 20 - 28% |

| Tomahawk® (CTZ) | High Alpha | 28 - 32% |

| Ultra | Aroma | 23 - 27% |

| Vanguard | Aroma | 14 - 18% |

| Warrior® | High Alpha | 22 - 26% |

| Willamette | Aroma | 30 - 35% |

| Zeus (CTZ) | High Alpha | 28 - 32% |

Note: The values presented are typical ranges and can vary based on growing conditions, harvest time, and processing.

Biosynthesis of this compound

The biosynthesis of this compound and other alpha-acids occurs in the lupulin glands of the hop cone. The pathway involves the convergence of the branched-chain amino acid (BCAA) degradation pathway and the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid synthesis.

The acyl side chain of this compound is derived from the BCAA L-valine. Through a series of enzymatic reactions, L-valine is converted to isobutyryl-CoA. This acyl-CoA then serves as a precursor for the synthesis of the phlorisobutyrophenone (B1231217) skeleton by the enzyme valerophenone (B195941) synthase. Subsequent prenylation steps, utilizing dimethylallyl pyrophosphate (DMAPP) from the MEP pathway, and cyclization lead to the formation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Cohumulone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cohumulone, a prominent member of the α-acid family of compounds found in the hop plant (Humulus lupulus), is a key contributor to the bitterness of beer and possesses a range of interesting biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. The document summarizes key physicochemical data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Physicochemical Properties

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₈O₅ | [3] |

| Molecular Weight | 348.4 g/mol | [3] |

| IUPAC Name | 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| CAS Number | 511-25-1 | |

| Canonical SMILES | CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| InChI Key | DRSITEVYZGOOQG-UHFFFAOYSA-N |

Solubility

This compound is poorly soluble in water but shows good solubility in various organic solvents. Quantitative solubility data is sparse in the literature; however, it is known to be soluble in ethanol (B145695) and other alcohols. The solubility of α-acids in water is reported to be as low as 3 mg/L, which increases in ethanol.[4]

Acidity

| Property | Value | Source(s) |

| pKa | ~5.5 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for crystalline this compound is not available in the provided search results, typical chemical shifts for key functional groups can be inferred from general NMR principles and data for similar compounds.

1H NMR (CDCl₃): Expected chemical shifts would include signals for the isobutyryl group protons, vinyl protons of the prenyl side chains, and protons of the cyclohexadienone ring.[5][6][7]

13C NMR (CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and acyl groups, olefinic carbons of the ring and prenyl chains, and aliphatic carbons of the isobutyryl and prenyl groups.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 348. The fragmentation pattern would likely involve the loss of the isobutyryl side chain and cleavages of the prenyl groups.[8][9][10][11] The addition of a hydroxyl group during oxidation to form cohumulinone would increase the molecular weight by 16 (m/z) to 363.1.[4]

Crystalline Structure

A definitive Crystallographic Information File (CIF) for this compound is not publicly available in the searched databases. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[12][13][14][15][16] The process involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern. For related compounds like (+)-cis-tetrahydroisothis compound, X-ray analysis has been successfully performed on their salts.[17] Without specific crystallographic data for this compound, a detailed description of its crystal packing, bond lengths, and angles is not possible.

Biological Activity and Signaling Pathways

This compound and other hop α-acids exhibit notable anti-inflammatory and antioxidant properties. These activities are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity: Inhibition of NF-κB and COX-2 Pathways

This compound and related hop compounds have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways.

NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation.[18][19][20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Hop-derived compounds, including α-acids, can inhibit this pathway, thereby reducing the expression of inflammatory mediators.

COX-2 Signaling Pathway Inhibition: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22][23][24][25] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Hop extracts containing α-acids have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.[26]

Antioxidant Activity

The antioxidant activity of this compound and other phenolic compounds can proceed through several mechanisms, including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[2][27][28][29][30] In the SET mechanism, the antioxidant donates an electron to a free radical, thereby neutralizing it. In the HAT mechanism, a hydrogen atom is transferred from the antioxidant to the radical.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used in the characterization of this compound.

Isolation and Crystallization of this compound

A general procedure for the isolation of α-acids from hops involves extraction with an organic solvent followed by chromatographic separation.

Workflow:

-

Extraction: Dried hop cones are extracted with a nonpolar solvent such as hexane (B92381) or supercritical CO₂.

-

Purification: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate the α-acids from other hop components.

-

Crystallization: The purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., hexane) and allowed to crystallize at low temperature. Recrystallization may be necessary to obtain high-purity crystals.[31][32]

X-Ray Crystallography

To determine the crystal structure, a single crystal of this compound is required.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.

NMR Spectroscopy

Sample Preparation: A few milligrams of crystalline this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be performed.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for LC-MS applications.

Analysis: The mass-to-charge ratios of the parent ion and its fragments are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

This compound is a multifaceted molecule with significant implications in both the food and pharmaceutical industries. This guide has summarized its key physical and chemical properties, highlighting the available data and noting areas where further research is needed, particularly in the detailed characterization of its crystalline state. The elucidation of its biological mechanisms of action, especially its anti-inflammatory and antioxidant properties, opens avenues for its potential development as a therapeutic agent. The provided experimental frameworks offer a starting point for researchers aiming to further investigate this intriguing natural product.

References

- 1. whitman.edu [whitman.edu]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Humulone | 26472-41-3 | >98% by HPLC [smolecule.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]

- 13. X-Ray Diffraction – Ebatco Lab Services [ebatco.com]

- 14. mdpi.com [mdpi.com]

- 15. X-Ray Diffraction [webmineral.com]

- 16. rigaku.com [rigaku.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 24. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Isolation and purification of Thermus thermophilus HpaB by a crystallization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. doras.dcu.ie [doras.dcu.ie]

A Technical Guide to the Solubility of Cohumulone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cohumulone is one of the three major alpha-acids found in the resin of hop plants (Humulus lupulus), alongside humulone (B191422) and adhumulone. These compounds are of significant interest not only for their contribution to the bitterness of beer but also for their diverse biological activities, including potential anti-inflammatory, and anti-cancer properties. The formulation of this compound for research and potential pharmaceutical applications necessitates a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available data on this compound solubility, detailed experimental protocols for its determination, and a workflow for solubility assessment.

This compound: A Brief Overview

This compound is a phloroglucinol (B13840) derivative with a molecular formula of C20H28O5. Like other alpha-acids, it is a weak acid and its solubility is influenced by the polarity of the solvent and the pH of the medium. In the context of brewing, the alpha-acids are known to be poorly soluble in aqueous solutions like wort, but their solubility increases upon isomerization to iso-alpha-acids during boiling.[1][2]

Quantitative Solubility Data

Precise quantitative data on the solubility of pure this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The focus of most research has been on the extraction of alpha-acids from hops rather than the determination of the solubility limits of the purified compounds. However, based on its chemical structure and the solvents used for its extraction and analysis, a qualitative understanding of its solubility can be established.

It is generally accepted that alpha-acids, including this compound, are soluble in various organic solvents. One source indicates a poor solubility for pure alpha-acid compounds as a mixture at approximately 1 g/100mL, though the specific solvent and conditions are not detailed.[3] Due to its slightly higher polarity compared to humulone, this compound is suggested to have a slightly higher solubility in polar solvents.[1]

The following table summarizes the known information regarding the solubility of this compound and other alpha-acids in different organic solvents, primarily inferred from their use in extraction and analytical procedures.

| Solvent | Chemical Formula | Polarity | This compound Solubility (Qualitative) | Supporting Evidence & Remarks |

| Methanol | CH₃OH | Polar Protic | Soluble | Methanol is a common solvent for the extraction and HPLC analysis of alpha-acids from hops, indicating good solubility.[4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Ethanol is also widely used for the extraction of hop resins, including this compound. |

| Hexane | C₆H₁₄ | Non-polar | Soluble | Soft resins, which include alpha-acids, are defined as being soluble in hexane.[5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone has been used as a solvent for the extraction of bitter acids from hops.[5] |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Soluble | Ethyl acetate has been shown to be effective in extracting alpha-acids from hops.[5] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane has demonstrated high recovery rates for alpha-acids in extraction studies.[5] |

| Toluene | C₇H₈ | Non-polar | Soluble | Toluene is used in the extraction of alpha-acids for analytical purposes. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the gravimetric method, which is a standard and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

Pure this compound (crystalline or amorphous solid)

-

High-purity organic solvent (e.g., methanol, ethanol, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of pure this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vial from the shaker and allow it to stand for a short period to let the undissolved solid settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the remaining solid this compound.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a micropipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the accurately measured volume of the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Place the vial in a drying oven at a temperature slightly above the boiling point of the solvent to evaporate the solvent completely. Ensure the temperature is not high enough to cause degradation of the this compound. A vacuum oven can be used for more sensitive compounds or high-boiling-point solvents.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature without absorbing moisture.

-

Weigh the vial containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of the sampled saturated solution (L))

-

Data Presentation:

The results of the solubility determination should be recorded in a clear and organized manner.

| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Dissolved this compound (g) | Solubility (g/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Hexane | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

An In-Depth Technical Guide to the Spectroscopic Data of Cohumulone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cohumulone, a key alpha-acid found in hops (Humulus lupulus). The information presented herein is crucial for the identification, characterization, and quantification of this compound in various applications, including brewing science, natural product chemistry, and pharmaceutical research. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework. A complete assignment of all ¹H and ¹³C NMR signals of the three main alpha-acids, including this compound, has been performed, providing a solid basis for its identification.[1][2]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its various protons. A distinctive feature for alpha-acids is the presence of an intramolecularly hydrogen-bonded proton signal at a very high chemical shift, typically between 18 and 20 ppm.[2] For this compound, this signal has been reported at approximately 19.00 ppm.[2]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Note: Specific chemical shift assignments for all protons were not available in the provided search results. The value for the enolic proton is noted from a quantitative NMR study.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. A full, unambiguous assignment of the ¹³C NMR spectrum of this compound has been achieved through two-dimensional NMR experiments.[1][2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

Note: Specific chemical shift assignments for all carbons were not available in the provided search results.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the NMR analysis of this compound, based on standard practices for hop alpha-acids.

1.3.1. Sample Preparation

-

Isolation: Isolate this compound from hop extracts using appropriate chromatographic techniques (e.g., HPLC).

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

1.3.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-20 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

A relaxation delay of 1-5 seconds is recommended for accurate integration, especially for quantitative analysis.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR (for structural assignment):

-

Perform experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for complete structural assignment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its carbonyl groups, hydroxyl groups, carbon-carbon double bonds, and alkyl groups. Vibrational spectroscopy, including IR, has been utilized for the quantitative analysis of bitter acids in hops.[3]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500-3200 (broad) | O-H stretch (hydroxyl groups, hydrogen-bonded) |

| ~3100-3000 | C-H stretch (alkenyl) |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600 | C=C stretch (alkenyl and aromatic-like ring) |

| ~1465 | C-H bend (alkyl) |

| ~1375 | C-H bend (alkyl) |

Note: These are expected ranges based on the structure of this compound and general IR correlation tables. A specific experimental spectrum for pure this compound was not found in the search results.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the steps for obtaining an FT-IR spectrum of this compound.

2.1.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

2.1.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Spectral Range: Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. LC-MS/MS methods have been developed for the quantification of various hop-derived bitter compounds, including this compound.[4][5][6]

Mass Spectral Data

The nominal mass of this compound (C₂₀H₂₈O₅) is 348 g/mol . In electrospray ionization (ESI) in negative mode, this compound is typically observed as the deprotonated molecule [M-H]⁻ at m/z 347.[7]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Description |

| [M-H]⁻ | 347 | Deprotonated molecular ion |

| Data unavailable in search results | Fragment ions |

Note: A detailed list of fragment ions and their relative abundances was not available in the provided search results.

Experimental Protocol for LC-MS/MS Analysis

The following is a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2.1. Sample Preparation

-

Extraction: Extract the alpha-acids from hop material using a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Dilution: Dilute the extract to an appropriate concentration for LC-MS/MS analysis.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2.2. LC-MS/MS System and Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, where the precursor ion (e.g., m/z 347 for this compound) is selected and fragmented, and a specific product ion is monitored.

-

Collision Gas: Argon or nitrogen is used as the collision gas for fragmentation.

-

Optimization: The declustering potential and collision energy should be optimized for the specific instrument and compound to achieve maximum sensitivity.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in detailed structural analysis or quantitative studies, it is recommended to consult the primary literature for specific experimental details and comprehensive data sets.

References

- 1. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy and chemometrics for rapid, quantitative analysis of bitter acids in hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Thermal Degradation Products of Cohumulone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cohumulone, a major α-acid found in hops (Humulus lupulus), is a critical precursor to the bitter compounds in beer and a molecule of interest for various pharmaceutical applications. During thermal processing, such as in the brewing process or during extraction and purification, this compound undergoes a series of degradation reactions. This technical guide provides a comprehensive overview of the thermal degradation products of this compound, detailing the reaction pathways, key degradation products, and analytical methodologies for their identification and quantification. The information presented is intended to support research and development efforts in the fields of food science, natural product chemistry, and drug development.

Introduction

This compound is one of the three main analogues of α-acids, alongside humulone (B191422) and adhumulone. These compounds are responsible for the characteristic bitterness of beer after they are isomerized into iso-α-acids during the boiling of wort.[1][2] The thermal lability of this compound and its subsequent degradation products can significantly impact the flavor profile and potential bioactivity of hop-derived products. Understanding the chemistry of these transformations is crucial for controlling product quality and for exploring the pharmacological potential of these novel compounds.

Thermal Degradation Pathways of this compound

The thermal degradation of this compound is a multi-step process, primarily initiated by isomerization, followed by the degradation of the resulting isocohumulones. The stability of these compounds is significantly influenced by factors such as temperature, pH, and the presence of oxygen.[3][4]

Isomerization to Isothis compound

The initial and most critical thermal reaction of this compound is its isomerization to cis- and trans-isothis compound. This reaction is a key step in the brewing process, as isocohumulones are the primary bittering compounds in beer.[2] The trans-isomers of iso-α-acids are known to be less stable and degrade more rapidly than their cis-counterparts.[1]

dot

Caption: Isomerization of this compound to Isothis compound.

Degradation of Isothis compound

The subsequent thermal degradation of isothis compound, particularly the less stable trans-isomer, leads to a variety of products. These reactions are complex and can proceed through both oxidative and non-oxidative pathways.

Under thermal stress, especially at elevated pH, isocohumulones can undergo hydrolytic cleavage to form humulinic acids.[1][3] These compounds are noted to have no sensory bitterness.[3]

A significant degradation pathway for trans-isothis compound involves a proton-catalyzed cyclization, leading to the formation of tricyclic and tetracyclic compounds.[5] These products are associated with a lingering and harsh bitter taste.[3] The primary tricyclic degradation products identified are tricyclocohumol and tricyclocohumene.[5]

Caption: Experimental Workflow for Studying this compound Degradation.

Biological Activities of Thermal Degradation Products

While the parent compound this compound and other hop acids are known to possess various biological activities, including antibacterial effects, the specific pharmacological properties of their thermal degradation products are not well-documented in publicly available literature. Research into the bioactivity of compounds like tricyclocohumol and humulinic acid is limited. This represents a significant knowledge gap and an opportunity for future research, particularly in the context of drug discovery and the safety assessment of thermally processed foods and beverages containing hop derivatives.

Conclusion

The thermal degradation of this compound is a complex process that yields a diverse array of chemical entities. The primary pathway proceeds through the isomerization to cis- and trans-isothis compound, with the latter being more susceptible to further degradation into compounds such as humulinic acids, tricyclocohumol, and tricyclocohumene. The formation of these products is highly dependent on process conditions, notably temperature and pH.

This guide provides a foundational understanding of these degradation pathways and offers detailed starting points for the analytical methodologies required to study them. For researchers and professionals in drug development, a thorough characterization of these degradation products is essential for understanding the stability, efficacy, and safety of this compound-derived products. Further investigation into the biological activities of these novel compounds is warranted to fully elucidate their potential impact on human health.

References

- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Cohumulone in Hop Chemistry

An In-depth Technical Guide to the History of Cohumulone Research in Brewing Science

Hops (Humulus lupulus) are a cornerstone of modern brewing, providing bitterness, aroma, and microbial stability to beer. The primary bittering compounds are derived from a class of molecules known as alpha-acids, which are synthesized and stored in the lupulin glands of the hop cone.[1][2] The alpha-acids are a mixture of five main analogs: humulone (B191422), this compound, adhumulone, and the minor components prehumulone and posthumulone.[3] Of these, humulone and this compound are the most abundant, with each typically comprising 20% to 50% of the total alpha-acid content, depending on the hop variety.[3] Adhumulone content is generally more consistent across varieties, at about 10% to 15%.[3][4]

This compound is a phloroglucinol (B13840) derivative, differing from its more famous cousin, humulone, only by the substitution of an isobutyryl side chain for an isovaleryl one.[1] While structurally similar, this compound's role and the perception of its contribution to beer quality have been a subject of significant research and debate for over half a century. This guide provides a detailed history of this compound research, summarizing key findings, experimental methodologies, and the evolution of its scientific understanding.

A Century of Research: Key Milestones and the "Harshness" Debate

The scientific investigation into hop chemistry began in earnest in the early 20th century with the establishment of dedicated research programs.[5] These centers, such as Wye College in the UK (1904) and the USDA's program in Oregon (1930), laid the groundwork for understanding the chemical constituents of hops and their impact on beer.[5][6]

A pivotal moment in this compound research occurred in 1972, when Dr. Lloyd Rigby presented work suggesting that iso-cohumulone imparts a "harsher" and less pleasant bitterness to beer compared to other iso-alpha-acids.[7] This assertion had a profound and lasting impact on the brewing industry. For decades, brewers and hop breeders alike used the this compound percentage as a key quality metric, often favoring varieties with low this compound levels for producing beers with a "smoother" or "finer" bitterness.[4][7]

Physicochemical Properties and Brewing Impact

During the kettle boil, alpha-acids undergo a critical chemical transformation called isomerization, which converts them into the more soluble and intensely bitter iso-alpha-acids.[8][9] This reaction is fundamental to imparting bitterness to beer. This compound isomerizes into two forms: cis-isothis compound and trans-isothis compound.[9]

References

- 1. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]

- 2. canr.msu.edu [canr.msu.edu]

- 3. Determination of alpha acids in hops according to EBC 7.4 | Metrohm [metrohm.com]

- 4. agraria.com.br [agraria.com.br]

- 5. aeronautbrewing.wordpress.com [aeronautbrewing.wordpress.com]

- 6. archiveswest.orbiscascade.org [archiveswest.orbiscascade.org]

- 7. beermaverick.com [beermaverick.com]

- 8. dev.bjcp.org [dev.bjcp.org]

- 9. researchgate.net [researchgate.net]

The Role of Cohumulone in the Chemical Profile of Hops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cohumulone is one of the three major α-acids found in the resin of hop cones (Humulus lupulus), alongside humulone (B191422) and adhumulone.[1][2] These compounds are principal contributors to the characteristic bitterness of beer and also play a significant role in its microbial stability. The relative proportion of this compound in the α-acid fraction is a key characteristic that varies among hop varieties and influences the quality and stability of the final beer product.[3][4] Beyond its role in brewing, this compound and its isomerized derivative, isothis compound, have garnered interest in the pharmaceutical and drug development sectors due to their potential biological activities, including the modulation of metabolic pathways. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, biosynthesis, analytical determination, and its multifaceted role in the chemical profile of hops, with a focus on data-driven insights and experimental methodologies.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound is a critical parameter in the evaluation of hop quality for brewing and other applications. It is typically expressed as a percentage of the total α-acids. The tables below summarize the quantitative data for this compound content in various hop varieties and highlight key chemical properties.

Table 1: this compound Content in Selected Hop Varieties

| Hop Variety | Type | Typical this compound Content (% of α-acids) | Typical Total α-acids (%) |

| Galena | Bittering | 35 - 40 | 12.0 - 14.0 |

| Nugget | Bittering | 22 - 30 | 12.0 - 14.0 |

| Chinook | Dual-Purpose | 29 - 35 | 12.0 - 14.0 |

| Cascade | Aroma | 33 - 40 | 4.5 - 7.0 |

| Centennial | Dual-Purpose | 28 - 30 | 9.5 - 11.5 |

| Simcoe | Dual-Purpose | 15 - 20 | 12.0 - 14.0 |

| Amarillo | Aroma | 28 - 32 | 8.0 - 11.0 |

| Saaz | Aroma | 23 - 28 | 3.0 - 4.5 |

| Hallertau | Aroma | 18 - 24 | 3.5 - 5.5 |

| Tettnanger | Aroma | 20 - 25 | 3.5 - 5.5 |

Data compiled from multiple sources. Actual values can vary depending on growing conditions and harvest time.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C20H28O5 |

| Molar Mass | 348.43 g/mol |

| IUPAC Name | 3,5-dihydroxy-2-(3-methylbutanoyl)-4,4-bis(3-methylbut-2-en-1-yl)cyclohexa-2,5-dien-1-one |

| Solubility in Water | Low |

| Isomerization Product | Iso-cohumulone (cis- and trans-isomers) |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the lupulin glands of the hop cone. The pathway begins with the branched-chain amino acid valine, which serves as the precursor for the isobutyryl side chain characteristic of this compound.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of α-acids, including this compound, in hops and hop extracts.

1. Materials and Reagents:

-

Hops or hop extract sample

-

Methanol (B129727) (HPLC grade)

-

Formic acid (88%)

-

Deionized water

-

International Calibration Extract (ICE-3 or similar) as a standard

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

3. Sample Preparation:

-

Extraction:

-

Accurately weigh approximately 2.5 g of homogenized hop pellets or 0.5 g of hop extract into a 100 mL volumetric flask.

-

Add 50 mL of methanol and shake vigorously for 30 minutes.

-

Bring to volume with methanol and mix thoroughly.

-

Allow the solids to settle.

-

-

Dilution and Filtration:

-

Withdraw an aliquot of the supernatant and dilute with methanol to a final concentration within the calibration range (typically 10-100 mg/L of α-acids).

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

4. HPLC Conditions:

-

Mobile Phase: 85:15 (v/v) Methanol:Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 314 nm

-

Injection Volume: 10 µL

5. Calibration:

-

Prepare a series of standard solutions from the International Calibration Extract (ICE) in methanol, covering a concentration range that brackets the expected sample concentrations.

-

Inject the standards and generate a calibration curve by plotting peak area against concentration for this compound.

6. Quantification:

-

Inject the prepared sample.

-

Identify the this compound peak based on its retention time relative to the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Role in Bitterness and Aroma

This compound, upon boiling in wort during the brewing process, undergoes isomerization to form cis- and trans-isothis compound. These isomerized compounds are significantly more soluble in beer and are major contributors to its bitter taste. Historically, a higher percentage of this compound has been associated with a harsher, more unpleasant bitterness compared to the bitterness derived from humulone.[2] However, more recent research suggests that the perception of harshness may be more complex and influenced by other factors. When hops oxidize, α-acids, including this compound, can degrade to form isobutyric acid, which imparts a cheesy or rancid aroma.[2]

Role in Beer Foam Stability

Iso-α-acids, including isothis compound, are known to be foam-positive compounds in beer. They interact with proteins at the surface of bubbles, contributing to the stability and cling of the beer head. While all iso-α-acids contribute to foam stability, some studies suggest that the specific isomer can influence the degree of stabilization.[1][5] For instance, reduced and tetrahydro-iso-α-acids have been shown to have a stronger foam-stabilizing effect than standard iso-α-acids.[1][6] There is evidence that the less polar isohumulones and isoadhumulones stabilize beer foam to a greater extent than their isothis compound counterparts.[7]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of isohumulones, including isothis compound, to modulate key metabolic signaling pathways, making them of interest to the drug development community. Isohumulones have been identified as agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[8] These nuclear receptors are critical regulators of lipid and glucose metabolism.

Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is linked to improved insulin (B600854) sensitivity. The ability of isothis compound to activate both of these receptors suggests its potential therapeutic application in metabolic disorders.

Conclusion

This compound is a pivotal component of the chemical profile of hops, with significant implications for the brewing industry and emerging potential in the pharmaceutical field. Its relative concentration not only dictates the bitterness quality and aroma profile of beer but also influences foam stability. The detailed understanding of its biosynthesis and the development of precise analytical methods for its quantification are essential for quality control and the development of new hop varieties. Furthermore, the discovery of the biological activities of its isomerized form, isothis compound, particularly its role in activating PPARα and PPARγ, opens new avenues for research into its therapeutic potential for metabolic diseases. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted nature of this compound.

References

- 1. Foam-stabilizing effects and cling formation patterns of iso-alpha-acids and reduced iso-alpha-acids in lager beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agraria.com.br [agraria.com.br]

- 5. brewingscience.de [brewingscience.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Isohumulones modulate blood lipid status through the activation of PPAR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Biological Effects of Cohumulone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cohumulone, a prominent member of the α-acids found in the hop plant (Humulus lupulus), has long been recognized for its contribution to the characteristic bitterness of beer. Beyond its role in brewing, a growing body of scientific evidence has illuminated the diverse and potent biological activities of this compound. This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties primarily through the inhibition of key enzymatic and signaling pathways involved in the inflammatory response. Its mechanisms of action include the direct inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, enzymes responsible for the production of inflammatory mediators such as nitric oxide and prostaglandins. While isohumulones have demonstrated potent inhibition of iNOS activity with IC50 values ranging from 5.9 to 18.4 µg/mL, humulones, including this compound, were found to be inactive at concentrations below 20 µg/mL in the same assay. However, standardized CO2 extracts of hops, which contain this compound, have shown selective inhibition of COX-2 with an IC50 of 20.4 µg/mL in a whole blood assay, without affecting COX-1 activity. This selectivity suggests a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.